molecular formula C13H13NO2 B1608062 8-Ethyl-2-methylquinoline-4-carboxylic acid CAS No. 288151-72-4

8-Ethyl-2-methylquinoline-4-carboxylic acid

Cat. No.: B1608062
CAS No.: 288151-72-4
M. Wt: 215.25 g/mol
InChI Key: JNKCJGCFXQNMTM-UHFFFAOYSA-N
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Description

8-Ethyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry. The quinoline ring system forms the backbone of many significant compounds, including antimalarial drugs and organic light-emitting diodes .

Chemical Reactions Analysis

8-Ethyl-2-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

8-Ethyl-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities .

Comparison with Similar Compounds

8-Ethyl-2-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

Each of these compounds shares the quinoline ring system but differs in their specific substitutions and resulting biological activities, highlighting the unique properties of this compound.

Biological Activity

8-Ethyl-2-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by recent research findings.

Chemical Structure and Properties

This compound (C₁₃H₁₃NO₂) features a quinoline ring system with an ethyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique substitution pattern enhances its biological activity compared to other quinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in microbial metabolism. Its quinoline structure allows it to intercalate with DNA, inhibiting replication in certain pathogens .
  • Metal Ion Binding : It can form complexes with metal ions, which may enhance its antibacterial and anticancer activities.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives of this compound have shown superior effectiveness compared to established antibiotics like oxolinic acid. For example, in studies involving various bacterial strains, certain derivatives demonstrated inhibition zones comparable to or greater than those of standard treatments .

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2224

Anticancer Activity

While more research is needed, preliminary studies suggest that this compound may possess anticancer properties. It has been shown to exhibit low toxicity in cell cultures at concentrations up to 200 µM, indicating potential for further development as an anticancer agent .

Anti-inflammatory Effects

There are indications that this compound may also have anti-inflammatory properties. However, these effects require further investigation to establish their clinical relevance.

Case Studies and Research Findings

  • Antibacterial Activity Assessment : A study tested various derivatives of the compound against six pathogenic strains, revealing significant antibacterial effects particularly against Staphylococcus aureus. The most potent derivative had a minimum inhibitory concentration (MIC) of 0.0625 mg/mL compared to the standard drug's MIC of 0.125 mg/mL .
  • Synthesis and Evaluation : Another research effort focused on synthesizing novel derivatives using multi-step organic reactions. These derivatives were evaluated for their biological activity, confirming enhanced antibacterial properties over traditional antibiotics .
  • Fluorescent Probe Applications : The compound has been utilized as a fluorescent probe in biochemical assays due to its ability to bind metal ions effectively, which can be leveraged for detecting specific biomolecules in complex mixtures .

Properties

IUPAC Name

8-ethyl-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKCJGCFXQNMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364160
Record name 8-ethyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-72-4
Record name 8-ethyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester (0.205 g) and 5N HCl combined and the solution boiled for 7 h. Solvent was removed at reduced pressure to give the title compound (0.195 g) as a yellow solid. m/z (API+): 216 (MH+), 214 (API−) 214(M-H).
Name
8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester
Quantity
0.205 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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